

# In-silico analysis of 1-(4-Nitrophenyl)piperidine and its analogues

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## Compound of Interest

Compound Name: 1-(4-Nitrophenyl)piperidine

Cat. No.: B1293623

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## Molecular Docking Analysis: Target Binding Affinity

Molecular docking simulations are crucial for predicting the binding orientation and affinity of a ligand to a protein target. Various analogues of **1-(4-Nitrophenyl)piperidine** have been investigated against a range of biological targets to elucidate their mechanism of action and inhibitory potential.

For instance, a study on a novel analogue, '2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanone', revealed promising binding affinity towards Escherichia coli (PDB ID: 1KZN) with a docking score of -5.53 Kcal/mol, indicating a strong binding interaction.<sup>[1]</sup> Conversely, its affinity for Candida albicans (PDB ID: 1AI9) was weaker.<sup>[1]</sup> Similarly, docking studies on p-nitrophenyl hydrazones, which share the p-nitrophenyl moiety, have identified potent multi-target inhibitors of COX-2, 5-LOX, and H<sup>+</sup>/K<sup>+</sup> ATPase, highlighting key interactions with amino acid residues essential for anti-inflammatory activity.<sup>[2][3]</sup>

Table 1: Comparative Molecular Docking Scores

Compound/Analogue Class	Target Protein (PDB ID)	Docking Score (kcal/mol)	Key Interacting Residues	Reference
2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanone	E. coli DNA gyrase B (1KZN)	-5.53	ASP73, VAL71, GLN72, ARG76, ILE78, PRO79	[1]
2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanone	C. albicans lanosterol 14-alpha-demethylase (1AI9)	-0.72	-	[1]
Phenyl Piperidine Derivatives	Serotonin Transporter (SERT)	Not Specified	Glu33, Asp395, Arg26	[4]
Phenyl Piperidine Derivatives	Neurokinin 1 Receptor (NK1R)	Not Specified	Ala30, Lys7, Asp31, Phe5, Tyr82	[4]
p-Nitrophenyl Hydrazones	Cyclooxygenase-2 (COX-2)	Not Specified	Arg513, Tyr385, Ser530	[2][3]

## Experimental Protocol: Molecular Docking

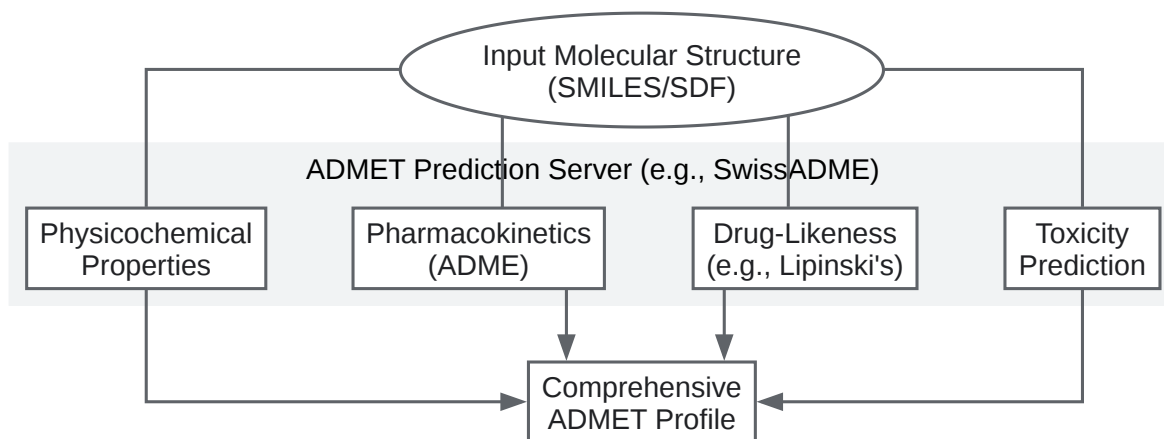
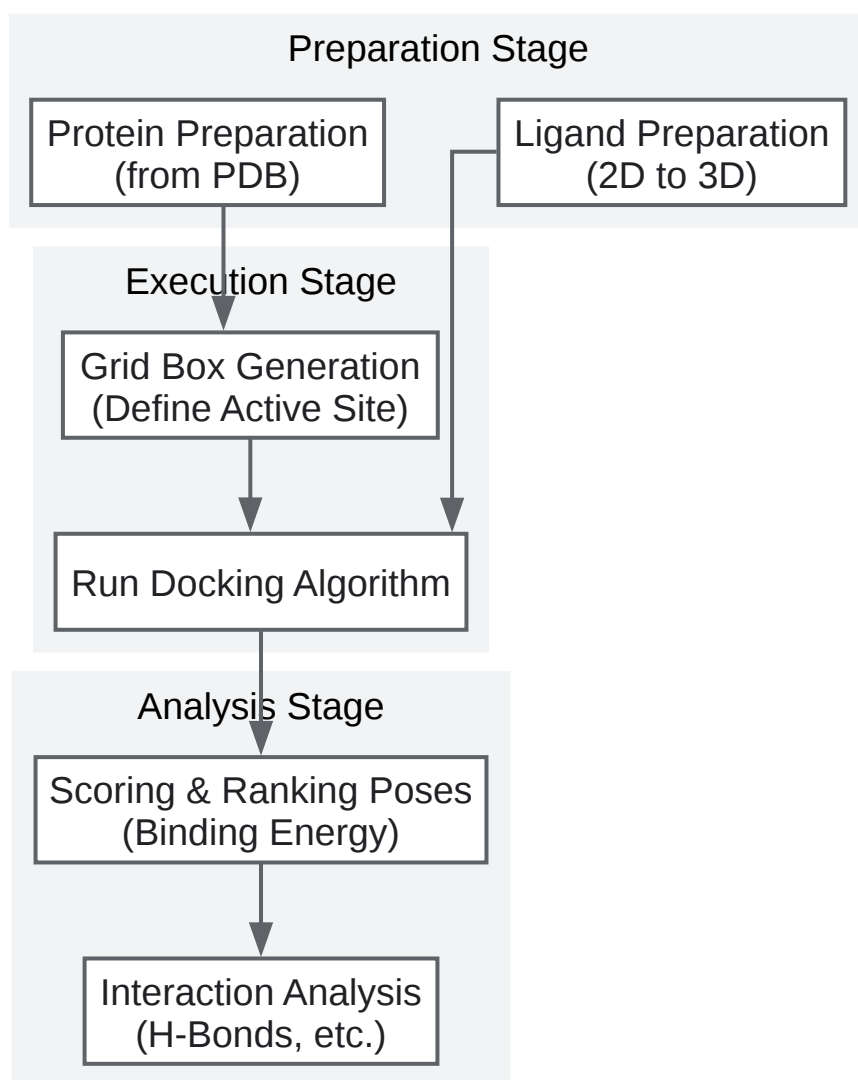
A typical molecular docking protocol involves the following steps:

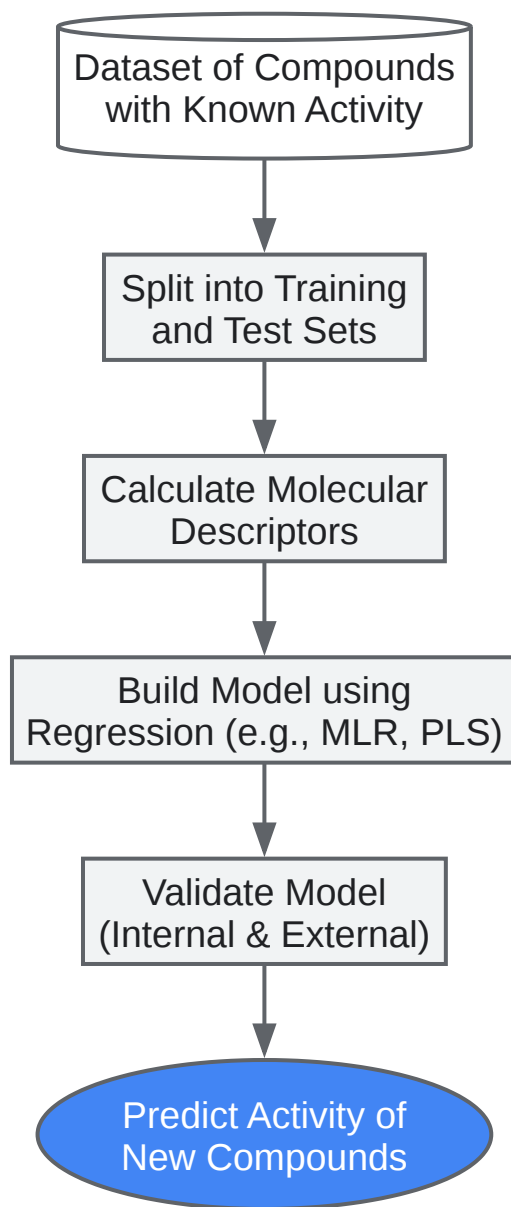
- **Protein Preparation:** The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned to the protein structure.
- **Ligand Preparation:** The 2D structure of the ligand (e.g., **1-(4-Nitrophenyl)piperidine** analogue) is drawn using chemical drawing software and converted to a 3D structure. The

geometry is optimized, and charges are assigned using a force field like MMFF94.

- **Active Site Definition:** The binding site for docking is defined, typically based on the location of the co-crystallized ligand in the original PDB file or through cavity detection algorithms.
- **Docking Simulation:** A docking program (e.g., AutoDock, ArgusLab, Schrödinger Suite) is used to place the ligand in the defined active site in various conformations and orientations.  
[\[1\]](#)[\[5\]](#)
- **Scoring and Analysis:** A scoring function calculates the binding energy (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is generally considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are then analyzed.[\[5\]](#)

## Visualization: Molecular Docking Workflow





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